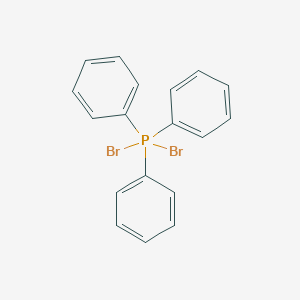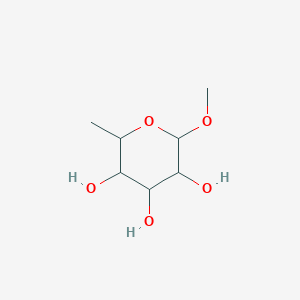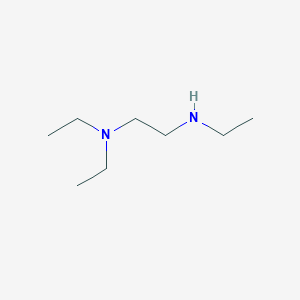![molecular formula C13H16N2O2 B085608 1-[(diethylamino)methyl]-1H-indole-2,3-dione CAS No. 13129-68-5](/img/structure/B85608.png)
1-[(diethylamino)methyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(diethylamino)methyl]-1H-indole-2,3-dione, commonly known as DMT, is a naturally occurring psychedelic substance that has been used for centuries in traditional Amazonian shamanic practices. It is also found in various plants and animals, including the bark of certain trees, the seeds of certain grasses, and the skin of certain amphibians. DMT is known for its profound effects on consciousness, including altered states of perception, intense visual and auditory hallucinations, and spiritual experiences.
Mécanisme D'action
DMT is believed to exert its effects on consciousness by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding triggers a cascade of neural activity that leads to altered perception, cognitive changes, and spiritual experiences.
Biochemical and Physiological Effects:
DMT has been shown to have a variety of biochemical and physiological effects on the body, including increased heart rate and blood pressure, dilation of the pupils, and changes in brain wave activity. It has also been shown to increase the release of certain neurotransmitters, including serotonin and dopamine, which may contribute to its effects on consciousness and mood.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages for use in laboratory experiments, including its ability to induce profound changes in consciousness and its potential therapeutic applications. However, its use is limited by its legal status and the difficulty of obtaining it for research purposes.
Orientations Futures
There are many possible future directions for research on DMT, including further investigation of its therapeutic potential for the treatment of mental health disorders, exploration of its effects on consciousness and spirituality, and development of new synthetic analogs with potential medical applications. Additionally, research on the biological mechanisms underlying DMT's effects on the brain and body could lead to a better understanding of the neural basis of consciousness and mental health.
Méthodes De Synthèse
DMT can be synthesized in a laboratory setting using a variety of methods, including the reduction of indole-3-acetic acid, the reaction of indole-3-acetaldehyde with N,N-diethylamine, and the reaction of indole-3-acetone with N,N-diethylamine. The most common method involves the reaction of indole-3-acetic acid with N,N-diethylamine and trifluoroacetic anhydride to yield DMT.
Applications De Recherche Scientifique
DMT has been the subject of scientific research for decades, with studies focusing on its effects on consciousness, spirituality, and mental health. Research has shown that DMT can induce profound mystical experiences, alter perception and cognition, and have therapeutic potential for the treatment of depression, anxiety, and addiction.
Propriétés
Numéro CAS |
13129-68-5 |
|---|---|
Nom du produit |
1-[(diethylamino)methyl]-1H-indole-2,3-dione |
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-(diethylaminomethyl)indole-2,3-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12(16)13(15)17/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
QMQBCPBUOZQQAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O |
SMILES canonique |
CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O |
Autres numéros CAS |
13129-68-5 |
Synonymes |
1H-Indole-2,3-dione, 1-(diethylamino)methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



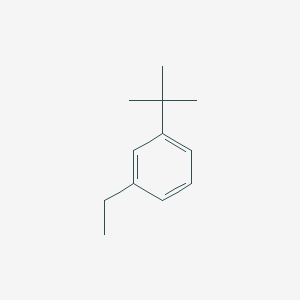

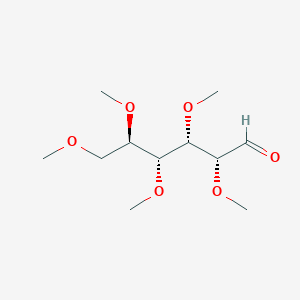
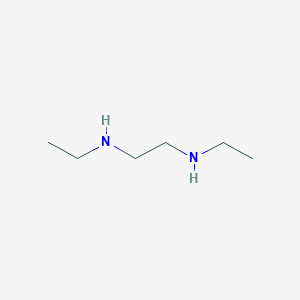
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
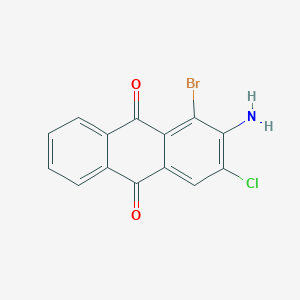
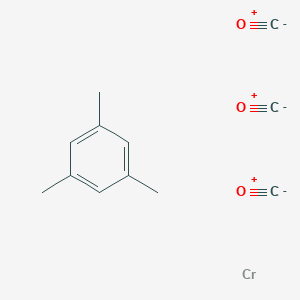
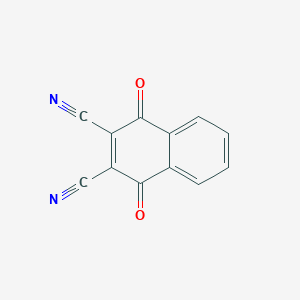
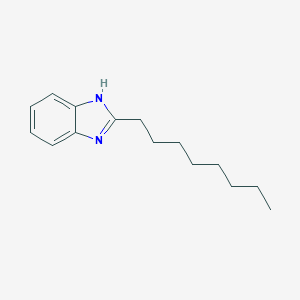
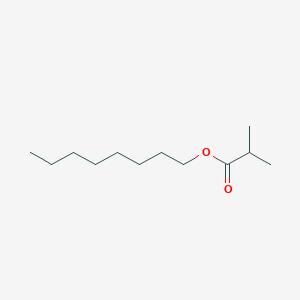
![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
